molecular formula C8H13NS B2917641 1-(5-Methylthiophen-3-yl)propan-1-amine CAS No. 1270358-73-0

1-(5-Methylthiophen-3-yl)propan-1-amine

Cat. No.: B2917641
CAS No.: 1270358-73-0
M. Wt: 155.26
InChI Key: RISLJFHZZNCFNM-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)propan-1-amine is a substituted thiophene derivative featuring a propan-1-amine chain attached to the 3rd position of a 5-methylthiophene ring. The methyl group at the 5th position of the thiophene ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISLJFHZZNCFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized through established methods.

    Alkylation: The thiophene ring is alkylated using a suitable alkylating agent, such as propylamine, under controlled conditions to introduce the propan-1-amine group at the 3-position of the thiophene ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Thiophene (as in the target compound) vs. indole , isoxazole , or phenyl alters electronic properties and binding interactions.
  • Substituents : Methyl (lipophilic), fluorine (electron-withdrawing), or hydroxyl (polar) groups modulate solubility and reactivity .
  • Side Chain: Propan-1-amine vs.

Pharmacological Activity

While direct pharmacological data for this compound is unavailable, related compounds highlight trends:

  • Antifungal Potential: Fluorometric screening (e.g., Alamar Blue test) of similar amines has identified potent antifungal agents (e.g., an imidazolylindol-propanol with MIC = 0.001 μg/mL against Candida albicans) .
  • Psychoactive Properties: Fluoro-indole derivatives like 5F-AMT (1-(5-fluoro-1H-indol-3-yl)propan-2-amine) are reported as novel psychoactive substances (NPS), suggesting structural motifs that may influence CNS activity .
  • Antidepressant Intermediates: N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine is an intermediate for duloxetine, indicating thiophene-amine hybrids as scaffolds for serotonin-norepinephrine reuptake inhibitors .

Physicochemical Properties

Property This compound (Predicted) 1-(2-Fluorophenyl)propan-1-amine HCl 3-(2-Methyl-1H-indol-3-yl)propan-1-amine
Molecular Weight ~169.26 g/mol 189.66 g/mol ~174.24 g/mol
Solubility Moderate (amine enhances water solubility) High (HCl salt) Low (indole core increases hydrophobicity)
Melting Point Not reported Not reported Not reported
Stability Air-sensitive (amine oxidation) Stable as hydrochloride Likely stable

Biological Activity

1-(5-Methylthiophen-3-yl)propan-1-amine, an organic compound featuring a propan-1-amine backbone and a 5-methylthiophen-3-yl group, has garnered attention for its potential biological activities. The unique structural characteristics of this compound suggest various pharmacological applications, particularly in neuropharmacology and as a potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NSC_{10}H_{15}NS. The presence of the thiophene ring enhances its lipophilicity, which may influence its interaction with biological systems. The methyl group on the thiophene ring is significant as it can affect the compound's solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Neuroactive Properties : Similar compounds have shown potential neuroactivity, suggesting that this compound may also interact with neurotransmitter systems.
  • Anticonvulsant Activity : Variants of this compound have been studied for their anticonvulsant properties, indicating a possible therapeutic use in seizure disorders.
  • Analgesic Effects : Some derivatives have demonstrated analgesic properties, which could be relevant for pain management therapies.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Activities
3-Amino-1-(5-methylthiophen-2-yl)propan-1-oneSimilar thiophene structure; ketonePotential neuroactive properties
3-(5-Methylthiophen-2-yl)propan-1-amineVariation in thiophene positionAnticonvulsant activity
2-(5-Methylthiophen)-N,N-dimethylpropanamideContains an amide functional groupPossible analgesic effects

The biological activity of this compound can be attributed to its structural components. The amine functional group may facilitate interactions with neurotransmitter receptors or enzymes, while the thiophene ring can enhance binding affinity through π-stacking interactions. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Neurotoxicity Studies : Research on methiopropamine (a related compound) indicated instances of neurotoxicity in human cases, highlighting the importance of evaluating safety profiles in future studies involving this compound .
  • Pharmacological Evaluations : A study examining the binding affinities of substituted thiophene derivatives found that modifications to the thiophene structure significantly altered their activity profiles. This suggests that systematic variations in structure could lead to the development of more potent analogs .
  • Toxicological Reports : Reports on methiopropamine intoxication cases revealed various adverse effects such as hallucinations and cardiovascular symptoms, emphasizing the need for comprehensive toxicological assessments of new compounds like this compound .

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